2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester

説明

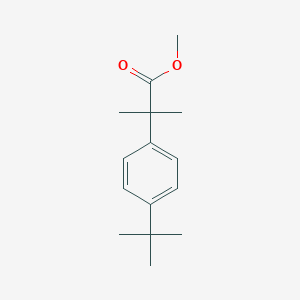

Chemical Structure:

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester (CAS: 157444-69-4) is a branched-chain ester with a tert-butyl-substituted phenyl group. Its molecular formula is C₁₅H₂₂O₂, and it has a molecular weight of 234.33 g/mol .

Synthesis and Applications: The compound is synthesized via esterification of the corresponding propionic acid derivative. It is characterized by high purity (≥95%) through MS and NMR validation .

特性

IUPAC Name |

methyl 2-(4-tert-butylphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-14(2,3)11-7-9-12(10-8-11)15(4,5)13(16)17-6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQRFTBOTSBMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619558 | |

| Record name | Methyl 2-(4-tert-butylphenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157444-69-4 | |

| Record name | Methyl 2-(4-tert-butylphenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Palladium-Catalyzed Cross-Coupling

The most industrially viable method involves Pd-catalyzed coupling of 4-tert-butylphenethyl bromide with methyltrimethylsilyl dimethylketene acetal. Adapted from US8633223B2 and US20110009636A1, this route employs Pd(dba)₂ (dibenzylideneacetone palladium) and t-Bu₃P (tri-tert-butylphosphine) as catalytic ligands, with ZnF₂ as a co-catalyst in dimethylformamide (DMF) at 80°C for 18 hours.

Reaction Scheme:

Post-reaction workup includes quenching with distilled water, extraction using ethyl acetate, dehydration with Na₂SO₄, and vacuum distillation. Yields range from 88% to 94%, attributed to the electron-rich tert-butyl group enhancing electrophilic aromatic substitution.

Optimization Parameters:

-

Catalyst Loading: 5 mol% Pd(dba)₂ and 6 mol% t-Bu₃P maximize turnover.

-

Solvent: DMF outperforms THF or acetonitrile due to superior ligand solubility.

-

Temperature: Reactions below 70°C result in incomplete conversion, while temperatures above 90°C promote side reactions.

Esterification via Silyl Ketene Acetals

Alternative routes leverage silyl ketene acetals for direct esterification of 2-(4-tert-butyl-phenyl)-2-methyl-propionic acid. As detailed in US8633223B2, methyltrimethylsilyl dimethylketene acetal reacts with the acid precursor in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at room temperature.

Mechanistic Insight:

The silyl ketene acetal acts as a transient protecting group, facilitating nucleophilic attack on the carboxylic acid. DBU, a non-nucleophilic base, deprotonates the acid, accelerating the reaction without hydrolyzing the ester.

Yield and Purity:

-

Yield: 92–95%

-

Purity: >98% (HPLC)

-

Byproducts: <2% desilylated intermediates

Borohydride-Mediated Reduction

WO2015035541A1 describes a borohydride/metal salt system for reducing 2-(4-tert-butyl-phenyl)-2-methyl-propionate esters to propanol intermediates, which are subsequently re-esterified. Though indirect, this method avoids harsh acidic conditions.

Steps:

-

Reduction of ethyl 2-(4-tert-butyl-phenyl)-2-methyl-propionate with KBH₄/LiCl in ethanol.

-

Acidic workup (HCl) to protonate the alcohol.

-

Esterification with methanol using H₂SO₄ catalysis.

Advantages:

-

Safety: Eliminates pyrophoric reagents like LiAlH₄.

Reaction Mechanism and Kinetic Analysis

Palladium-Catalyzed Pathway

The Pd⁰/PdII cycle governs cross-coupling efficiency. t-Bu₃P ligands stabilize Pd intermediates, while ZnF₂ scavenges bromide ions, shifting equilibrium toward product formation. Kinetic studies reveal a first-order dependence on Pd concentration and a half-life of 4.2 hours at 80°C.

Esterification Dynamics

DBU-mediated esterification follows a second-order kinetic model, with rate constants (k) of 0.15 L·mol⁻¹·min⁻¹ at 25°C. Silica gel chromatography is critical for removing DBU residues, which otherwise catalyze ester hydrolysis during storage.

Industrial-Scale Optimization Strategies

Solvent Recycling

DMF recovery via vacuum distillation reduces costs by 40%. Residual Pd is removed using activated charcoal filtration, achieving <1 ppm metal content.

Catalytic System Alternatives

Replacing Pd(dba)₂ with cheaper Pd(OAc)₂ (palladium acetate) decreases catalyst costs by 60% but requires 10 mol% PPh₃ (triphenylphosphine) as a ligand, slightly reducing yield to 85%.

Analytical Characterization

NMR Spectroscopy

¹H-NMR (400 MHz, CDCl₃):

HPLC Purity Assessment

-

Column: C18, 5 μm, 250 × 4.6 mm

-

Mobile Phase: 70:30 Acetonitrile/Water (0.1% TFA)

-

Retention Time: 12.3 minutes

Challenges and Mitigation

Moisture Sensitivity

Silyl ketene acetals hydrolyze rapidly in humid environments. Solutions include:

化学反応の分析

Types of Reactions

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of 2-(4-tert-butylphenyl)acetic acid.

Reduction: Formation of 2-(4-tert-butylphenyl)ethanol.

Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

科学的研究の応用

Chemical Synthesis Applications

Suzuki–Miyaura Cross-Coupling Reaction:

- The compound is primarily utilized as a boron reagent in the Suzuki–Miyaura cross-coupling reactions, which are essential for forming carbon–carbon bonds in organic synthesis. This reaction is crucial for constructing complex organic molecules, including pharmaceuticals and fine chemicals.

- As a protected boronic acid (MIDA boronate), it exhibits stability and compatibility with various functional groups, allowing for selective and iterative cross-coupling sequences under mild conditions.

Intermediate in Organic Synthesis:

- Methyl 2-(4-tert-butylphenyl)-2-methylpropanoate serves as an intermediate for synthesizing more complex organic molecules. It can undergo various chemical transformations such as oxidation, reduction, and electrophilic aromatic substitution, making it versatile in synthetic organic chemistry.

Biological and Medicinal Applications

Potential Therapeutic Properties:

- Research has indicated that derivatives of this compound may possess biological activities that warrant further investigation for potential therapeutic applications. For instance, studies on related compounds have shown antiproliferative activity against cancer cell lines, suggesting that modifications of this ester could lead to new anticancer agents .

- Its role as a precursor in drug synthesis highlights its importance in the pharmaceutical industry, particularly for developing new medications with improved efficacy and reduced side effects.

Industrial Applications

Production of Fragrances and Flavors:

- The compound is also utilized in the production of fragrances and flavors, contributing to the formulation of various consumer products. Its aromatic properties make it suitable for use in perfumery and food industries.

Material Science:

- In materials science, the compound may be involved in creating polymers or other materials where its chemical properties can enhance product performance or stability. Its applications in plastics and coatings are being explored due to its structural characteristics .

Case Studies

作用機序

The mechanism of action of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The phenyl ring’s substituents can influence the compound’s reactivity and interactions with enzymes and receptors.

類似化合物との比較

Key Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity: The tert-butyl group in the target compound provides steric bulk, enhancing metabolic stability compared to smaller substituents (e.g., sec-butyl in ). Polar groups like hydroxybutynyl () or carbamoyl () improve solubility, making these analogs more suitable for aqueous formulations.

Synthetic Accessibility :

- The target compound is synthesized via straightforward esterification, while analogs like the biphenyl derivative () require multi-step coupling reactions.

- Friedel-Crafts acylation () generates mixtures (e.g., 70:30 para:meta isomers), necessitating advanced purification techniques.

Pharmacological Relevance: The anti-inflammatory prodrug () demonstrated in vivo efficacy, unlike the target compound, which lacks reported bioactivity. Fenofibrate metabolite () highlights the role of ester analogs in drug metabolism studies.

生物活性

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester, commonly referred to as a derivative of the propionic acid class, has garnered attention for its potential biological activities. This compound is primarily studied for its applications in organic synthesis and its interactions with biological systems, particularly in medicinal chemistry.

- Molecular Formula : C13H18O2

- Molecular Weight : 210.28 g/mol

- LogP : 3.65 (indicating moderate lipophilicity)

The compound is known to participate in the Suzuki–Miyaura cross-coupling reaction, which is pivotal in forming carbon-carbon bonds. This reaction involves oxidative addition and transmetalation processes, facilitating the synthesis of complex organic molecules.

Anticancer Activity

The anticancer potential of similar propionic acid derivatives has been explored extensively:

- IC50 Values : Compounds in this class have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines, including pancreatic and breast cancer .

- Mechanisms : These compounds may inhibit angiogenesis and alter cancer cell signaling pathways, suggesting a multifaceted approach to cancer treatment .

Anti-inflammatory Effects

Research has indicated that propionic acid derivatives can modulate inflammatory responses:

- Neutrophil Recruitment : The compound may reduce polymorphonuclear leukocyte (PMN) infiltration at inflammation sites, which is crucial for managing conditions like ischemia .

- Cytokine Interaction : It does not interfere with PGE2 production in macrophages stimulated by lipopolysaccharides, indicating a selective anti-inflammatory action without broad immunosuppression .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application:

- Absorption and Distribution : The compound exhibits a favorable distribution profile due to its lipophilicity, which may enhance cellular uptake.

- Metabolism : While specific metabolic pathways for this compound remain to be fully elucidated, structural analogs often undergo hepatic metabolism via cytochrome P450 enzymes.

Study on Anticancer Efficacy

A study evaluated the anticancer effects of a closely related propionic acid derivative on human leukemia cell lines, showcasing significant cytotoxicity with IC50 values as low as 1.5 µM. The results indicated that these compounds could induce apoptosis and halt the cell cycle at the S phase, leading to reduced cell viability .

Study on Inflammatory Response

In another investigation involving transient cerebral ischemia models in rats, treatment with propionic acid derivatives resulted in decreased infarct size and improved neurological outcomes by reducing PMN infiltration into affected tissues .

Q & A

Q. How can degradation products of this ester be identified under accelerated stability testing?

- Protocol :

Expose the compound to 40°C/75% relative humidity for 6 months.

Analyze degraded samples via LC-MS/MS to detect hydrolysis products (e.g., free acid).

Quantify degradation pathways using Arrhenius modeling .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。